molecular formula C15H16ClFN2O4 B2543902 Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate CAS No. 2094714-14-2

Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Cat. No. B2543902
CAS RN: 2094714-14-2
M. Wt: 342.75
InChI Key: FHOUVESWYLOKMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Ring Construction : Starting from different cyclic or acyclic precursors, the pyrrolidine ring can be constructed. Alternatively, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been investigated .

Molecular Structure Analysis

  • Stereochemistry : The stereogenic carbons in the pyrrolidine ring influence the biological profile of drug candidates due to their binding mode to enantioselective proteins .

properties

IUPAC Name

ethyl 7-(2-chloropyridine-4-carbonyl)-5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O4/c1-2-23-13(21)15(17)7-19(6-14(15)8-22-9-14)12(20)10-3-4-18-11(16)5-10/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOUVESWYLOKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(CC12COC2)C(=O)C3=CC(=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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